molecular formula C17H16N2O2 B5537686 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole CAS No. 65840-98-4

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole

Cat. No.: B5537686
CAS No.: 65840-98-4
M. Wt: 280.32 g/mol
InChI Key: FAXASVFSGHQOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of hydroxy, methyl, and methoxy substituents on the phenyl rings attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-hydroxy-5-methylbenzohydrazide with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted pyrazoles

Scientific Research Applications

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazole
  • 3-(2-hydroxy-5-methylphenyl)-5-phenylpyrazole
  • 3-(2-hydroxy-5-methylphenyl)-5-(4-chlorophenyl)pyrazole

Uniqueness

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole is unique due to the specific combination of hydroxy, methyl, and methoxy substituents. These groups can modulate the compound’s chemical reactivity and biological activity, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-3-8-17(20)14(9-11)16-10-15(18-19-16)12-4-6-13(21-2)7-5-12/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXASVFSGHQOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425206
Record name AC1O9Y4L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65840-98-4
Record name AC1O9Y4L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.